Lithium(1+) 4,6-dichloropyridazine-3-carboxylate is an organic compound characterized by its lithium salt form of 4,6-dichloropyridazine-3-carboxylic acid. Its molecular formula is CHClLiNO, and it is often encountered as a hydrate with a molecular weight of approximately 216.93 g/mol. The compound features a pyridazine ring with chlorine substituents at positions 4 and 6, and a carboxylate group at position 3, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
One promising area of research for LiDCPD is its use as an additive in electrolytes for lithium-ion batteries. Studies suggest that LiDCPD can improve the performance of these batteries in several ways [].
Beyond its application in batteries, LiDCPD is also being investigated for its potential biological properties. Some studies have shown that LiDCPD may exhibit:
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific biological activity data for lithium(1+) 4,6-dichloropyridazine-3-carboxylate is limited, its structural analogs indicate potential pharmacological properties. Compounds derived from pyridazine derivatives have been studied for their roles as inhibitors in various biochemical pathways, particularly in the context of inflammatory diseases. For instance, related compounds have been shown to inhibit specific kinases involved in immune responses .
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate can be synthesized through several methods:
These synthesis routes are critical for producing the compound for research and industrial applications.
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate finds applications primarily in:
The versatility of this compound makes it valuable in medicinal chemistry and agricultural science.
Interaction studies involving lithium(1+) 4,6-dichloropyridazine-3-carboxylate focus on its reactivity with biological targets. Preliminary studies suggest that compounds based on this structure may interact with enzymes or receptors involved in inflammatory pathways. The inhibition of specific kinases by related compounds indicates potential therapeutic applications against autoimmune disorders .
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate can be compared to several similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Ethyl 4,6-dichloropyridazine-3-carboxylate | CHClNO | Ethyl ester instead of lithium salt; used as an intermediate in pharmaceutical synthesis |
4,6-Dichloropyridazine-3-carboxylic acid | CHClNO | Parent compound; lacks lithium; serves as a precursor for various derivatives |
Ethyl 4-chloropyridazine-3-carboxylate | CHClNO | Contains only one chlorine atom; different reactivity profile |
The uniqueness of lithium(1+) 4,6-dichloropyridazine-3-carboxylate lies in its lithium salt form and dual chlorine substitution, enhancing its reactivity and potential applications compared to its analogs .